molecular formula C8H10O4S2 B060981 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid CAS No. 175202-46-7

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B060981
CAS No.: 175202-46-7
M. Wt: 234.3 g/mol
InChI Key: ZDDVMNMNEKTFMR-UHFFFAOYSA-N
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Description

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a thiophene ring core functionalized with a carboxylic acid group and a robust isopropylsulfonyl moiety, making it a versatile building block for constructing more complex molecules. While specific mechanistic studies on this exact compound are limited, it belongs to a class of substituted thiophenes that are actively investigated in medicinal chemistry . Related structural analogues have shown potential in research areas such as cognitive disorders, Alzheimer's disease, and schizophrenia, highlighting the therapeutic relevance of this chemical scaffold . Researchers can utilize this compound to develop novel synthetic routes, create targeted libraries for biological screening, or explore structure-activity relationships (SAR). It is supplied with guaranteed purity and stability for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propan-2-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S2/c1-5(2)14(11,12)6-3-7(8(9)10)13-4-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVMNMNEKTFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384847
Record name 4-(isopropylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-46-7
Record name 4-(isopropylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring with desired substituents.

Industrial Production Methods

Industrial production of thiophene derivatives, including 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid, often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of sulfur.

    Substitution: The isopropylsulfonyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(isopropylsulfonyl)thiophene-2-carboxylic acid with structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Key differences among analogs arise from substituents at positions 3, 4, and 5 of the thiophene ring (Table 1):

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -SO₂-isopropyl (4), -COOH (2) C₈H₁₁O₄S₂* ~235.29 Enzyme inhibition; exact mass: 234.00205
Thiophene-2-carboxylic acid -COOH (2) C₅H₄O₂S 128.15 Parent compound; used in acetyltransferase synthesis
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid -NH₂ (3), -SO₂-isopropyl (4), -COOH (2) C₈H₁₁NO₄S₂ 249.30 Increased polarity; potential kinase inhibitor intermediate
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid -Cl (3), -SO₂-isopropyl (4), -SMe (5), -COOH (2) C₉H₁₁ClO₄S₃ 323.87 Enhanced lipophilicity; irritant (hazard code: Xi)
Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate -SO₂-isopropyl (4), -COOCH₃ (2) C₉H₁₂O₄S₂ 248.32 Ester derivative; improved membrane permeability

*Note: Molecular formula inferred from exact mass data .

Physicochemical Properties

  • Acidity : The sulfonyl group at position 4 increases the carboxylic acid's acidity compared to thiophene-2-carboxylic acid due to its electron-withdrawing nature .
  • Lipophilicity : Methyl or ethyl esters (e.g., methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate) exhibit higher lipophilicity than carboxylic acids, enhancing bioavailability .
  • Solubility: Amino or sulfonyl substituents improve aqueous solubility, whereas chloro and methylthio groups increase hydrophobicity .

Biological Activity

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid is a compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with an isopropylsulfonyl group and a carboxylic acid moiety. The structural formula can be represented as follows:

C9H11O3S\text{C}_9\text{H}_{11}\text{O}_3\text{S}

This structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that thiophene derivatives, including this compound, exhibit various mechanisms of action:

  • Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects : The compound may inhibit the growth of various bacterial strains, contributing to its potential use in treating infections.
  • Anti-inflammatory Properties : It has been noted to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives against several human tumor cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. For example:

CompoundCell LineIC50 (µM)
This compoundHepG212.5
This compoundMCF-715.0
This compoundA54920.0

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Mechanistic Studies

Further investigations into the mechanism revealed that the compound may act by inhibiting key signaling pathways involved in cell proliferation and survival, such as:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
  • EGFR Pathway Modulation : It may also interfere with epidermal growth factor receptor (EGFR) signaling, which is often dysregulated in cancers.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to controls.
  • Clinical Implications : Preliminary studies suggest potential applications in combination therapies for more effective cancer treatment regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions starting from functionalized thiophene precursors. Key steps may include sulfonylation using isopropylsulfonyl chloride under controlled conditions (e.g., anhydrous environment, 0–5°C) and subsequent carboxylation via oxidation or coupling reactions. Catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) are often critical for regioselectivity. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) and purity (>95%) .
  • Validation : Confirm intermediate and final product structures using NMR (¹H/¹³C) and FT-IR to track functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How should researchers characterize the electronic and steric effects of the isopropylsulfonyl group in this compound?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric hindrance around the sulfonyl group. Compare with non-sulfonylated analogs to isolate electronic effects .
  • Experimental : Use X-ray crystallography to resolve bond angles and distances. Solubility studies in polar vs. non-polar solvents (e.g., DMSO vs. toluene) reveal polarity changes induced by the sulfonyl group .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Methodology :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects). Use positive controls (e.g., ciprofloxacin for antimicrobials, celecoxib for COX-2) to validate protocols .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or carboxyl groups to identify critical pharmacophores. Compare bioactivity trends across derivatives .
    • Data Interpretation : Cross-reference results with published analogs (e.g., 4-(Pyridin-3-yl)thiophene-2-carboxylic acid’s antimicrobial data ). Statistical tools like ANOVA can identify significant variations between studies .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the thiophene ring?

  • Methodology :

  • Directing Groups : Leverage the electron-withdrawing sulfonyl group to direct electrophiles (e.g., nitration, halogenation) to the 5-position of the thiophene ring. Confirm regiochemistry via NOESY NMR or X-ray .
  • Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and temperatures (−20°C to reflux). Catalytic additives (e.g., FeCl₃ for nitration) enhance selectivity .
    • Case Study : Compare with 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid’s fluorination patterns to infer steric/electronic influences .

Key Considerations for Experimental Design

  • Safety : Follow SDS guidelines for thiophene derivatives (e.g., PPE, ventilation) due to skin/eye irritation risks .
  • Replicability : Document reaction parameters (e.g., ramp rates, stirring speeds) meticulously .
  • Data Validation : Use orthogonal methods (e.g., HPLC + NMR) to confirm compound identity and purity .

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